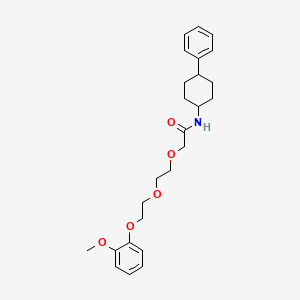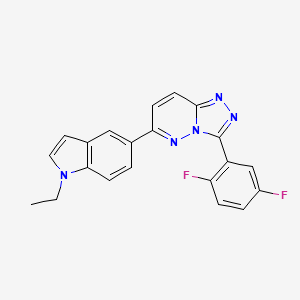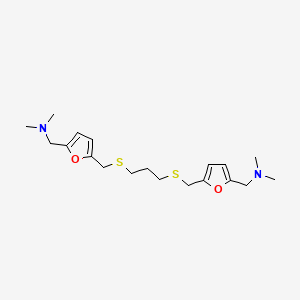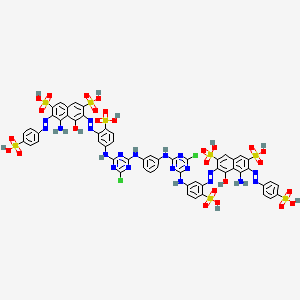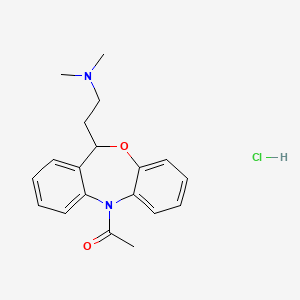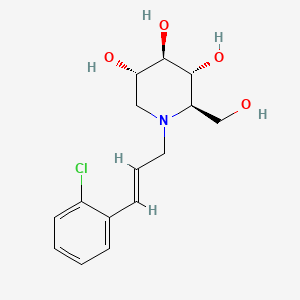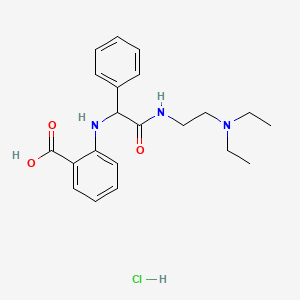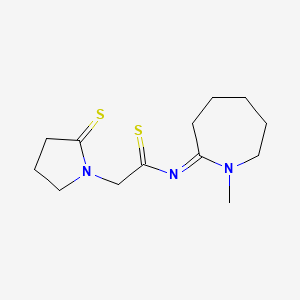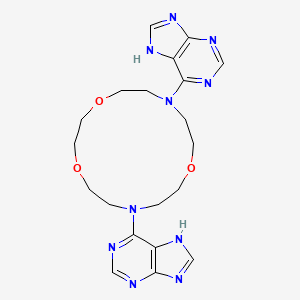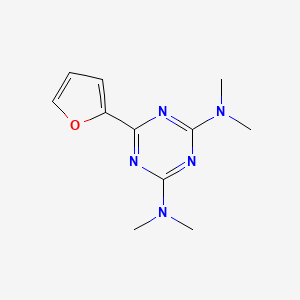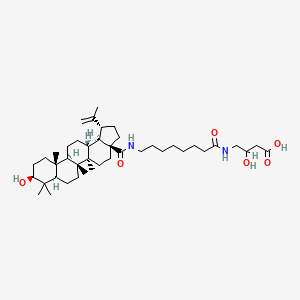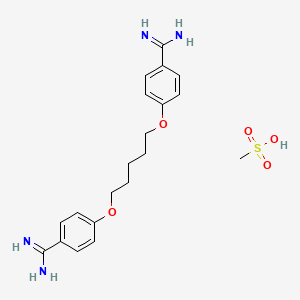
Pentamidine monomesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentamidine monomesylate is a salt form of pentamidine, an antimicrobial medication primarily used for the prevention and treatment of pneumocystis pneumonia caused by Pneumocystis jirovecii. This compound is also effective against trypanosomiasis, leishmaniasis, and some fungal infections . This compound is known for its broad-spectrum antimicrobial properties and has been used in medical practice since the mid-20th century .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentamidine monomesylate involves the reaction of pentamidine with methanesulfonic acid. The process typically includes the following steps:
Preparation of Pentamidine: Pentamidine is synthesized through a multi-step process that involves the reaction of 4,4’-diaminodiphenylmethane with various reagents to form the desired diamidine structure.
Formation of Monomesylate Salt: Pentamidine is then reacted with methanesulfonic acid under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pentamidine are synthesized using automated reactors and continuous flow systems to ensure consistency and efficiency.
Purification and Crystallization: The crude product is purified through crystallization, filtration, and drying processes to obtain high-purity this compound.
化学反应分析
Types of Reactions
Pentamidine monomesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amines and other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Pentamidine monomesylate has a wide range of scientific research applications, including:
Chemistry
Antimicrobial Studies: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Chemical Synthesis: Employed in the synthesis of other antimicrobial agents and derivatives.
Biology
Cellular Studies: Used to investigate the effects of antimicrobial agents on cellular processes and structures.
Molecular Biology: Employed in studies involving DNA, RNA, and protein synthesis inhibition.
Medicine
Treatment of Infections: Used in the treatment of pneumocystis pneumonia, trypanosomiasis, and leishmaniasis.
Drug Delivery Systems: Incorporated into nanocarriers and other delivery systems for targeted therapy.
Industry
Pharmaceutical Manufacturing: Used in the production of antimicrobial medications.
Biotechnology: Employed in the development of new antimicrobial agents and therapies.
作用机制
The exact mechanism of action of pentamidine monomesylate is not fully understood. it is believed to interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This inhibition disrupts critical cellular processes, leading to the death of the microorganism . The compound targets various molecular pathways, including those involved in nucleic acid synthesis and protein production .
相似化合物的比较
Similar Compounds
Suramin: Another antimicrobial agent used to treat trypanosomiasis.
Amphotericin B: An antifungal agent used to treat fungal infections.
Fluconazole: An antifungal agent used to treat various fungal infections.
Uniqueness of Pentamidine Monomesylate
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to target multiple types of infections, including protozoal and fungal infections. Unlike some other antimicrobial agents, this compound is effective against a wide range of pathogens and can be used in various forms, including intravenous, intramuscular, and inhalation .
属性
CAS 编号 |
112667-20-6 |
|---|---|
分子式 |
C20H28N4O5S |
分子量 |
436.5 g/mol |
IUPAC 名称 |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;methanesulfonic acid |
InChI |
InChI=1S/C19H24N4O2.CH4O3S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;1-5(2,3)4/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H3,(H,2,3,4) |
InChI 键 |
LCNPURURRXMYET-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


